molecular formula C22H24ClN3O4 B000425 厄洛替尼盐酸盐 CAS No. 183319-69-9

厄洛替尼盐酸盐

货号: B000425
CAS 编号: 183319-69-9
分子量: 429.9 g/mol
InChI 键: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

厄洛替尼盐酸盐是一种针对表皮生长因子受体(EGFR)酪氨酸激酶的小分子抑制剂。它主要用于治疗非小细胞肺癌(NSCLC)和胰腺癌。 该化合物通过抑制与 EGFR 相关的酪氨酸激酶的细胞内磷酸化而起作用,从而阻断参与癌细胞增殖和存活的信号转导通路 .

科学研究应用

厄洛替尼盐酸盐在科学研究中具有广泛的应用:

作用机制

厄洛替尼盐酸盐通过抑制 EGFR 酪氨酸激酶来发挥其作用。这种抑制阻断 EGFR 上酪氨酸残基的磷酸化,从而阻止促进细胞增殖和存活的下游信号通路的激活。 该化合物可逆地结合到 EGFR 的 ATP 结合位点,使其成为 EGFR 介导的信号传导的有效抑制剂 .

类似化合物:

厄洛替尼盐酸盐的独特性: 厄洛替尼盐酸盐因其可逆结合到 EGFR 以及其对某些 EGFR 突变的特定活性而独一无二。 它已得到广泛研究,是首批获得临床批准的 EGFR 抑制剂之一 .

准备方法

合成路线和反应条件: 厄洛替尼盐酸盐的合成通常以 6,7-二甲氧基-3,4-二氢喹唑啉作为初始原料。该化合物经过氯化,然后与 3-氨基苯乙炔反应。 然后去除 6 位和 7 位的甲基,并引入甲氧乙基侧链,生成厄洛替尼盐酸盐 .

工业生产方法: 在工业环境中,可以使用超临界溶液与共溶剂方法来生产厄洛替尼盐酸盐。这涉及诸如温度 (318–338 K)、压力 (15–25 MPa) 和喷嘴直径 (300–700 μm) 等参数。 该过程导致形成纳米颗粒,从而增强了化合物的溶解度和生物利用度 .

化学反应分析

反应类型: 厄洛替尼盐酸盐会经历各种化学反应,包括:

    氧化: 此反应会导致形成氧化代谢产物。

    还原: 虽然不太常见,但在特定条件下会发生还原反应。

常用试剂和条件:

主要产物: 这些反应的主要产物是厄洛替尼盐酸盐,它以盐酸盐的形式分离出来 .

相似化合物的比较

Uniqueness of Erlotinib Hydrochloride: Erlotinib Hydrochloride is unique due to its reversible binding to the EGFR and its specific activity against certain EGFR mutations. It has been extensively studied and is one of the first EGFR inhibitors to be approved for clinical use .

属性

CAS 编号

183319-69-9

分子式

C22H24ClN3O4

分子量

429.9 g/mol

IUPAC 名称

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChI 键

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

规范 SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

外观

White or off-white powder

Key on ui other cas no.

183319-69-9

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

同义词

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

产品来源

United States

Synthesis routes and methods I

Procedure details

50 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 1500 ml acetonitrile and 46 g of 3-aminophenyl acetylene was added at 25-30° C., followed by 10 ml acetic acid. The reaction mass was stirred at 25-30° C. for 30 minutes. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated, washed with acetonitrile and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 63 g of erlotinib hydrochloride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods II

Procedure details

15.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 450 ml ethanol and 13.8 g of 3-aminophenyl acetylene was added at 25-30° C. Further 3.0 g tartaric acid was added. The reaction mass was stirred at 25-30° C. for 6 hours. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated by filtration, washed with ethanol and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 18.3 g of erlotinib hydrochloride.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods III

Procedure details

1.98 Kg of 4-chloro-6,7-bis (2-methoxyethoxy) quinazoline was suspended in 30 litres of acetonitrile and 10 litres of toluene and 1.0 Kg of 3-aminophenyl acetylene was charged at 25-30° C. and hydrochloric acid was added. The reaction mass was heated and stirred at 35-40° C. for 6 hours. The solid obtained was filtered and washed with a mixture of acetonitrile and toluene. The product was dried at 38-40° C. to obtain 2.5 Kg of erlotinib hydrochloride.
Quantity
1.98 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 L
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Synthesis routes and methods IV

Procedure details

10.0 g crystal form IV of erlotinib base was added to 200 ml 1,4-dioxane, heated to dissolve until being clarified, 6.4 g isopropanol saturated with HCl gas was added dropwise at 60-70° C., after dripping, stirred for 30 minutes while maintaining the temperature, stirred for 1 hour at 0-15° C. before filtration, dried at 50° C. to obtain 10.6 g sample of crystal form A. The yield was 97.2% and the purity was 99.8% (by HPLC).
[Compound]
Name
crystal
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
solvent
Reaction Step Two
Name
Erlotinib Hydrochloride
Yield
97.2%

Synthesis routes and methods V

Procedure details

5.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 75 ml of water and 2.55 g of 3-aminophenyl acetylene was added at 25-30° C. followed by 1.0 ml of 50% hydrochloric acid. The reaction mass was heated at 35- 40° C. for 1 hour. The solid obtained was filtered and washed with water. The product was dried at 40-45° C. to obtain 5.8 g of erlotinib hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Erlotinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Erlotinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Erlotinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Erlotinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Erlotinib hydrochloride
Customer
Q & A

Q1: What is the primary molecular target of Erlotinib Hydrochloride?

A1: Erlotinib Hydrochloride is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does inhibiting EGFR affect downstream signaling pathways?

A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of Erlotinib Hydrochloride to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].

Q3: What is the molecular formula and weight of Erlotinib Hydrochloride?

A3: The molecular formula of Erlotinib Hydrochloride is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].

Q4: Is there any spectroscopic data available for Erlotinib Hydrochloride?

A4: Yes, various spectroscopic techniques have been used to characterize Erlotinib Hydrochloride, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].

Q5: What are the implications of Erlotinib Hydrochloride's stability profile for its formulation and storage?

A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.

Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Erlotinib Hydrochloride?

A6: Researchers have investigated various approaches to enhance Erlotinib Hydrochloride's pharmaceutical properties:

  • Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].
  • Nanoparticles: Encapsulating Erlotinib Hydrochloride in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].
  • Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of Erlotinib Hydrochloride tablets [].
  • Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.

Q7: How is Erlotinib Hydrochloride absorbed and distributed in the body?

A8: Erlotinib Hydrochloride is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].

Q8: Are there any known drug-drug interactions associated with Erlotinib Hydrochloride?

A9: Yes, as Erlotinib Hydrochloride is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].

Q9: What is the efficacy of Erlotinib Hydrochloride in preclinical models of cancer?

A10: Erlotinib Hydrochloride has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q10: Has Erlotinib Hydrochloride been evaluated in clinical trials?

A11: Yes, Erlotinib Hydrochloride has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].

Q11: Are there any known mechanisms of resistance to Erlotinib Hydrochloride?

A12: One of the primary mechanisms of acquired resistance to Erlotinib Hydrochloride is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.

Q12: What analytical techniques are commonly employed for the quantification of Erlotinib Hydrochloride in biological samples?

A12: Several analytical methods have been developed and validated for the quantification of Erlotinib Hydrochloride, including:

  • High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing Erlotinib Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].
  • Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing Erlotinib Hydrochloride in complex matrices like plasma [].

Q13: What is the impact of Erlotinib Hydrochloride's solubility on its bioavailability and efficacy?

A14: Erlotinib Hydrochloride exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].

Q14: How have researchers tried to address the solubility limitations of Erlotinib Hydrochloride?

A14: Several approaches have been investigated to enhance the solubility and dissolution rate of Erlotinib Hydrochloride, including:

  • Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on Erlotinib Hydrochloride tablets [].
  • Solid Dispersions: Formulating Erlotinib Hydrochloride as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].
  • Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。